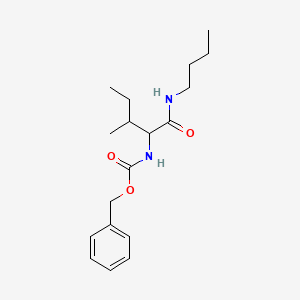

N-Butyl L-Cbz-isoleucinamide

CAS No.:

Cat. No.: VC13623764

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28N2O3 |

|---|---|

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | benzyl N-[1-(butylamino)-3-methyl-1-oxopentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C18H28N2O3/c1-4-6-12-19-17(21)16(14(3)5-2)20-18(22)23-13-15-10-8-7-9-11-15/h7-11,14,16H,4-6,12-13H2,1-3H3,(H,19,21)(H,20,22) |

| Standard InChI Key | XPCLVVBKQSEWDH-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CCCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

N-Butyl L-Cbz-isoleucinamide (systematic IUPAC name: (2S,3S)-2-((benzyloxycarbonyl)amino)-N-butyl-3-methylpentanamide) is characterized by a stereochemically defined isoleucine backbone modified with protective and functional groups. The Cbz group (benzyloxycarbonyl) shields the α-amine during solid-phase peptide synthesis (SPPS), while the n-butyl amide enhances lipophilicity, influencing solubility and membrane permeability .

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 306.4 g/mol

-

CAS Registry Number: 120952-68-3 (base compound without Cbz: N-Butyl L-isoleucinamide) .

Stereochemical Configuration

The compound retains the (2S,3S) configuration of natural L-isoleucine, critical for maintaining biological activity in peptide derivatives. Chiral centers at C2 and C3 are preserved during synthesis, as confirmed by optical rotation data and X-ray crystallography of analogous structures .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of N-Butyl L-Cbz-isoleucinamide typically involves sequential protection and coupling reactions:

-

Amine Protection:

L-Isoleucine reacts with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaOH) to form N-Cbz-L-isoleucine. -

Carboxyl Activation and Amidation:

The carboxyl group of N-Cbz-L-isoleucine is activated using coupling agents such as HATU or EDCl, followed by reaction with n-butylamine to yield the target amide .

Purification and Characterization

-

Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >95% purity.

-

Spectroscopic Data:

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in water | <1 mg/mL (25°C) |

| Solubility in DMSO | 50 mg/mL |

| Melting point | 98–102°C (decomposition observed) |

| Storage conditions | -20°C, inert atmosphere |

The n-butyl chain and Cbz group confer moderate lipophilicity (calculated LogP = 2.8), favoring organic solvents. Stability studies indicate susceptibility to acidic hydrolysis (Cbz cleavage at pH <4) and oxidative degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume